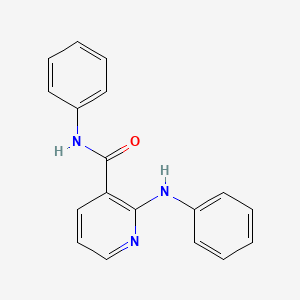

2-anilino-N-phenylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-N-phenylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c22-18(21-15-10-5-2-6-11-15)16-12-7-13-19-17(16)20-14-8-3-1-4-9-14/h1-13H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHAJICNYGZISZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401249184 | |

| Record name | N-Phenyl-2-(phenylamino)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52099-85-1 | |

| Record name | N-Phenyl-2-(phenylamino)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52099-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-2-(phenylamino)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 2 Anilino N Phenylnicotinamide

Strategies for Carbon-Nitrogen Bond Formation in Amide Synthesis

The creation of the C-N bonds in 2-anilino-N-phenylnicotinamide relies on well-established organic chemistry reactions. The selection of a specific strategy often depends on the availability of starting materials, desired yield, and reaction conditions.

The final step in a common synthesis route for this compound is the formation of the amide bond. This is typically achieved by reacting the intermediate, 2-anilinonicotinic acid, with aniline (B41778). Traditional methods for amide bond formation require the activation of the carboxylic acid moiety to facilitate the reaction with the amine. researchgate.net

A prevalent method for this transformation is the use of coupling reagents. For instance, a similar structure, 2-hydroxy-N-phenylnicotinamide, is synthesized from 2-hydroxynicotinic acid and aniline in the presence of 1,3-dicyclohexylcarbodiimide (DCC) as an activator and 4,4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. kemdikbud.go.idresearchgate.net This reaction is typically performed in a solvent like pyridine (B92270) and heated to drive the reaction to completion, yielding the desired amide. kemdikbud.go.id The same principle is applied to the synthesis of this compound, where 2-anilinonicotinic acid is the starting substrate.

The general reaction is as follows: 2-Anilinonicotinic Acid + Aniline → (Coupling Agents) → this compound

The introduction of the anilino group at the C-2 position of the pyridine ring is a critical step. This is most commonly accomplished via a nucleophilic aromatic substitution (SNAr) reaction. The starting material for this step is typically 2-chloronicotinic acid. The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions, when a good leaving group, such as a halogen, is present. nih.govdcu.ie

The reaction involves heating 2-chloronicotinic acid with an excess of aniline. researchgate.net The electron-withdrawing carboxylic acid group (–COOH) at the 3-position further activates the ortho-halogen for substitution. nih.govd-nb.info Studies have shown that these reactions can proceed efficiently under solvent-free conditions at elevated temperatures (e.g., 120°C), sometimes in the presence of a catalyst like boric acid or even without any catalyst. nih.govresearchgate.net The electronic properties of the aniline derivative can influence the reaction yield; electron-donating groups on the aniline ring tend to improve yields, while electron-withdrawing groups, especially at the ortho position, can decrease them. researchgate.netresearchgate.net

Data adapted from a study on catalyst- and solvent-free synthesis of 2-anilino nicotinic acids. researchgate.net

An alternative and powerful method for forming the 2-anilino C-N bond is through palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination. This approach has become a staple in modern organic synthesis for its broad substrate scope and high efficiency. semanticscholar.orgnih.gov The reaction typically involves coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govnih.gov

For the synthesis of the 2-anilino moiety, this would involve the reaction of a 2-halonicotinic acid derivative (e.g., methyl 2-chloronicotinate) with aniline. The use of an electron-donating and sterically bulky phosphine ligand on the palladium center is crucial for facilitating the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. nih.govkyoto-u.ac.jp This method offers a milder alternative to the high temperatures often required for traditional SNAr reactions and can be highly effective for a wide variety of substituted anilines and aryl halides. kyoto-u.ac.jp

Reagent Selection and Catalytic Systems for Efficient Synthesis

The efficiency of the synthetic pathways to this compound is highly dependent on the choice of reagents and catalysts for both the C-N bond formation at the pyridine ring and the subsequent amide bond formation.

Carbodiimides, particularly dicyclohexylcarbodiimide (B1669883) (DCC), are widely used reagents for promoting amide bond formation from carboxylic acids and amines. peptide.com In the Steglich esterification and related amidation reactions, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate readily reacts with nucleophiles like amines to form the amide bond. organic-chemistry.org

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst is often crucial, especially for less reactive systems. nih.gov DMAP functions as an acyl transfer agent, reacting with the O-acylisourea to form a reactive acyl-pyridinium species, which is then more susceptible to attack by the amine. organic-chemistry.orgnih.gov While effective, a primary drawback of using DCC is the formation of the dicyclohexylurea (DCU) byproduct, which can complicate product purification due to its low solubility in many organic solvents. peptide.com Alternative water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used to simplify workup, as the corresponding urea (B33335) byproduct can be removed by aqueous extraction. researchgate.net For challenging couplings involving electron-deficient amines, a combination of EDC, DMAP, and an additive like HOBt (1-Hydroxybenzotriazole) can significantly improve yields. nih.gov

Transition metal catalysis is a cornerstone of modern C-N bond formation and has been increasingly applied to the synthesis of amides. rsc.orgrsc.org While direct metal-catalyzed amidation of carboxylic acids is an emerging field, the most significant application in the context of this compound synthesis is the palladium-catalyzed formation of the 2-anilino group, as discussed in section 2.1.3. dp.tech

These catalytic systems, typically involving a palladium precursor (like Pd(OAc)2 or Pd2(dba)3) and a specialized ligand, have revolutionized the synthesis of arylamines. kyoto-u.ac.jp Furthermore, nickel catalysis has also emerged as a powerful tool for C-N bond activation and formation, offering alternative pathways for constructing such molecules. nih.gov The development of these catalytic methods allows for bond formation under milder conditions and with greater functional group tolerance compared to classical methods. sorbonne-universite.fr

Referenced Chemical Compounds

Optimization of Reaction Conditions (e.g., Solvent, Temperature, Time)

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and duration of the reaction. These factors can significantly influence the reaction yield, purity of the product, and reaction time.

For the Ullmann condensation , which typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst, temperature is a critical factor. These reactions often require elevated temperatures, sometimes in excess of 210°C, particularly when using less reactive aryl halides. nih.gov The choice of a high-boiling point, polar solvent such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) is common to facilitate these high-temperature conditions. nih.gov However, recent advancements have focused on developing milder conditions. For instance, the use of deep eutectic solvents (DES) has been explored as an environmentally benign reaction medium, allowing the reaction to proceed at lower temperatures, between 60-100°C. frontiersin.org The optimization of the base is also crucial, with stronger bases like potassium tert-butoxide (t-BuOK) showing better results for the coupling of anilines compared to weaker bases like potassium carbonate (K₂CO₃). frontiersin.org

In the case of the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, a wider range of solvents can be employed, including toluene, dioxane, and tetrahydrofuran (B95107) (THF). The reaction temperature is generally lower than that required for the Ullmann condensation, often ranging from room temperature to around 110°C. mit.edu The optimization of this reaction often involves screening a variety of phosphine ligands, palladium precatalysts, and bases. For example, a study on the amination of aryl bromides found that ligands like DPEphos, in combination with palladium acetate, form a highly active catalyst system. mit.edu The choice of base, such as sodium tert-butoxide, and the reaction time are also critical parameters that are adjusted to maximize the yield. organic-chemistry.org

The following table summarizes typical conditions that are optimized for these reactions:

| Reaction Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

| Solvent | NMP, DMF, Nitrobenzene, Deep Eutectic Solvents | Toluene, Dioxane, THF |

| Temperature | 60°C - >210°C nih.govfrontiersin.org | Room Temperature - 110°C mit.edu |

| Time | Several hours to over a day | Minutes to several hours |

| Catalyst | Copper (I) salts (e.g., CuI) frontiersin.orgrsc.org | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) mit.eduorganic-chemistry.org |

| Ligand | Often ligand-free, or simple ligands like phenanthroline nih.gov | Bulky electron-rich phosphines (e.g., DPEphos, P(t-Bu)₃) mit.edu |

| Base | K₂CO₃, Cs₂CO₃, t-BuOK nih.govfrontiersin.org | NaOt-Bu, K₃PO₄ |

Synthesis of Structurally Modified this compound Analogs

The systematic modification of the this compound scaffold is crucial for exploring its biological activity. Strategies focus on introducing a variety of substituents on the phenyl ring, altering the nicotinamide (B372718) core, and preparing alkylated or arylated derivatives.

Strategies for Substituent Variation on the Phenyl Ring

Introducing substituents on the aniline-derived phenyl ring is a common strategy to modulate the electronic and steric properties of the molecule. This is typically achieved by using appropriately substituted anilines as starting materials in the C-N coupling reaction. A wide array of substituted anilines are commercially available or can be synthesized through standard aromatic substitution reactions. For example, anilines bearing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, trifluoromethyl) can be readily employed. nih.gov

The following table illustrates the types of substituted anilines that can be used to generate diversity in the phenyl ring of this compound.

| Substituent on Aniline | Resulting this compound Analog |

| 2-Methyl-3-trifluoromethyl | 2-(2-Methyl-3-(trifluoromethyl)anilino)-N-phenylnicotinamide |

| 4-Chloro | 2-(4-Chloroanilino)-N-phenylnicotinamide |

| 4-Methoxy | 2-(4-Methoxyanilino)-N-phenylnicotinamide |

| 3-Nitro | 2-(3-Nitroanilino)-N-phenylnicotinamide |

Modifications of the Nicotinamide Core

Modifications to the nicotinamide core can involve altering the substituents on the pyridine ring or changing the nature of the amide group. Starting from a substituted 2-chloronicotinic acid allows for the introduction of various functional groups onto the pyridine ring. For example, the use of 2-chloro-4-methylnicotinic acid would lead to a 4-methyl substituted analog.

Furthermore, the amide bond itself can be a target for modification. While the primary focus is on the N-phenyl amide, variations can be introduced by using different primary or secondary amines in the final amidation step. For instance, reacting 2-anilinonicotinic acid with benzylamine (B48309) would yield N-benzyl-2-anilinonicotinamide.

Bioisosteric replacement of the amide bond is another advanced strategy. For example, the amide linkage could be replaced with other functional groups such as a sulfonamide or an oxadiazole to explore different chemical space and potentially improve pharmacokinetic properties. nih.gov

Preparation of Alkylated and Arylated Derivatives

Alkylation and arylation of the this compound scaffold can occur at several positions, most notably at the nitrogen atom of the aniline moiety or on the pyridine ring itself.

N-alkylation or N-arylation of the secondary amine linkage can be achieved through various methods. For instance, deprotonation of the N-H bond with a suitable base followed by reaction with an alkyl or aryl halide can introduce a substituent. Palladium-catalyzed N-arylation reactions, similar to the Buchwald-Hartwig amination, can also be employed to introduce a second aryl group on the nitrogen atom. mit.edu

Direct C-H arylation or alkylation of the pyridine ring is a more modern approach to introduce further diversity. These methods, often catalyzed by transition metals like palladium or rhodium, allow for the formation of new carbon-carbon bonds at specific positions on the heterocyclic core. For instance, radical arylation has been shown to be effective for the functionalization of pyridines. beilstein-journals.org

Advanced Structural Characterization and Elucidation of 2 Anilino N Phenylnicotinamide

Spectroscopic Methodologies for Molecular Structure Confirmation

The molecular structure of 2-anilino-N-phenylnicotinamide features a nicotinamide (B372718) core, characterized by a pyridine (B92270) ring with an N-phenyl-substituted amide group at the C3 position. A key feature is the anilino (phenylamino) group attached at the C2 position of the pyridine ring. This specific arrangement of a 2-aminopyridine (B139424) derivative, a secondary aromatic amine, and a secondary amide dictates the expected spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H and ¹³C)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of each unique proton and carbon, confirming the connectivity and chemical environment within this compound.

Chemical Shift Assignments and Spin-Spin Coupling Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the three aromatic rings and the two N-H protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents.

Amide and Anilino Protons: Two broad singlets are expected in the downfield region, corresponding to the two N-H protons. The amide proton (CONH-Ph) typically appears at a lower field (δ 9.0-10.0 ppm) due to the deshielding effect of the adjacent carbonyl group. The anilino proton (Ph-NH-Py) is expected at a slightly higher field (δ 8.5-9.5 ppm). These signals often exhibit broadening due to slow exchange or quadrupolar coupling with the nitrogen atom. rsc.org

Pyridine Ring Protons: The three protons on the nicotinamide ring will appear as distinct multiplets. The proton at C6 (H-6) is expected to be the most downfield of the ring protons (δ ~8.3-8.5 ppm), appearing as a doublet of doublets due to coupling with H-4 and H-5. The H-4 proton (δ ~7.8-8.0 ppm) would also be a doublet of doublets, while the H-5 proton (δ ~7.0-7.2 ppm) would likely be a triplet or doublet of doublets. rsc.org

Anilino Phenyl Protons: The five protons of the anilino phenyl ring are expected in the range of δ 7.0-7.5 ppm. The ortho-protons are typically shifted slightly downfield compared to the meta- and para-protons.

Amide Phenyl Protons: The five protons on the N-phenyl ring of the amide will also resonate in the aromatic region (δ 7.1-7.7 ppm). The ortho-protons are often the most downfield in this group due to the deshielding influence of the amide functionality.

Predicted ¹H NMR Data for this compound

This table presents predicted chemical shifts and multiplicities based on analogous structures and established NMR principles. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide N-H | 9.5 | broad singlet | - |

| Anilino N-H | 8.8 | broad singlet | - |

| Pyridine H-6 | 8.4 | dd | J = 4.8, 1.8 |

| Pyridine H-4 | 7.9 | dd | J = 7.6, 1.8 |

| N-Phenyl H-2'/H-6' | 7.6 | d | J = 7.8 |

| N-Phenyl H-3'/H-5' | 7.4 | t | J = 7.8 |

| Anilino H-2''/H-6'' | 7.35 | d | J = 7.7 |

| N-Phenyl H-4' | 7.2 | t | J = 7.4 |

| Pyridine H-5 | 7.1 | dd | J = 7.6, 4.8 |

| Anilino H-3''/H-5'' | 7.1 | t | J = 7.9 |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the 18 carbon atoms.

Carbonyl Carbon: The amide carbonyl carbon is expected to be the most downfield signal, typically appearing in the δ 163-168 ppm range.

Aromatic Carbons: The carbons of the three aromatic rings will resonate between δ 110-160 ppm. The pyridine carbon C2, bonded to the nitrogen of the anilino group, would be significantly downfield (δ ~158 ppm). The other pyridine carbons (C3, C4, C5, C6) and the carbons of the two phenyl rings will have chemical shifts determined by their substitution pattern. acs.org Carbons bonded directly to nitrogen (C-1' and C-1'') will appear around δ 140-145 ppm.

Predicted ¹³C NMR Data for this compound

This table presents predicted chemical shifts based on analogous structures and established NMR principles. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165.0 |

| Pyridine C-2 | 158.5 |

| Pyridine C-6 | 151.0 |

| Pyridine C-4 | 140.5 |

| Anilino C-1'' | 142.0 |

| N-Phenyl C-1' | 138.0 |

| Pyridine C-3 | 129.5 |

| N-Phenyl C-3'/C-5' | 129.0 |

| Anilino C-3''/C-5'' | 128.8 |

| N-Phenyl C-4' | 124.5 |

| Anilino C-4'' | 123.0 |

| N-Phenyl C-2'/C-6' | 120.5 |

| Anilino C-2''/C-6'' | 119.0 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY: A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks, confirming the connectivity of protons within each of the three aromatic rings (e.g., correlations between H-4, H-5, and H-6 of the pyridine ring).

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Characteristic Vibrational Modes of Amide and Aromatic Functionalities

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net

N-H Stretching: Two distinct N-H stretching vibrations are anticipated. The secondary amide N-H stretch typically appears as a sharp band around 3300-3350 cm⁻¹. The secondary aromatic amine (anilino) N-H stretch is expected in a similar region, often around 3350-3450 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption corresponding to the amide carbonyl stretch is a key diagnostic peak, expected in the region of 1660-1690 cm⁻¹. Its exact position can be influenced by conjugation and hydrogen bonding.

N-H Bending (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, is expected around 1510-1550 cm⁻¹.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aromatic C=C ring stretching vibrations appear as a series of absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the aryl-amine and aryl-amide C-N bonds are expected in the 1250-1360 cm⁻¹ range.

Predicted IR Absorption Data for this compound

This table presents predicted absorption frequencies based on characteristic group vibrations. Actual experimental values may vary.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Anilino (sec. amine) | ~3400 | Medium |

| N-H Stretch | Amide (sec.) | ~3320 | Medium |

| C-H Stretch | Aromatic | 3050-3100 | Medium-Weak |

| C=O Stretch | Amide (Amide I) | ~1675 | Strong |

| C=C Stretch | Aromatic Rings | 1580, 1500, 1450 | Medium-Strong |

| N-H Bend | Amide (Amide II) | ~1530 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. The molecular formula for this compound is C₁₈H₁₅N₃O, with a calculated monoisotopic mass of approximately 289.1215 Da.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 289. Due to the presence of three nitrogen atoms, this molecular ion peak will conform to the nitrogen rule (an odd number of nitrogen atoms results in an odd nominal molecular mass).

Key fragmentation pathways would likely involve the cleavage of the amide and anilino groups.

Amide Bond Cleavage: Cleavage of the C(O)-N bond could lead to a fragment corresponding to the nicotinoyl cation (m/z 106) or the N-phenylaminopyridine radical cation. Alternatively, cleavage of the bond between the pyridine ring and the carbonyl group could generate a phenyl isocyanate fragment or a 2-anilinopyridine (B1266264) fragment.

Loss of Phenyl Group: Fragmentation could involve the loss of the phenyl group from the amide nitrogen, leading to a peak at M-77 (m/z 212).

Loss of Aniline (B41778): Cleavage of the C2-N bond of the pyridine ring could result in the loss of an aniline radical (C₆H₅NH•), giving a fragment at M-92 (m/z 197).

Predicted Mass Spectrometry Fragmentation Data for this compound

This table presents predicted m/z values for key fragments. Actual relative intensities will depend on ionization conditions.

| m/z Value (Predicted) | Possible Fragment Identity |

|---|---|

| 289 | Molecular Ion [M]⁺˙ |

| 212 | [M - C₆H₅]⁺ (Loss of phenyl group from amide) |

| 196 | [M - C₆H₅N]⁺˙ (Loss of phenylnitrene) |

| 182 | [C₁₂H₈N₂O]⁺˙ (Fragment from cleavage of anilino C-N bond) |

| 106 | [C₆H₄NO]⁺ (Nicotinoyl cation) |

| 93 | [C₆H₅NH₂]⁺˙ (Aniline radical cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. gdckulgam.edu.in The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly the presence of chromophores and conjugated systems. vscht.cz

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. upi.edu The phenyl rings and the pyridine ring are all chromophores containing π electrons. The conjugation between the aniline ring, the pyridine ring, and the phenylamide group will likely result in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the individual, unconjugated chromophores. msu.edu The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for n → π* transitions. gdckulgam.edu.in The solvent used for the analysis can also influence the spectrum by interacting with the molecule and altering the energy levels of its orbitals. mdpi.com

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Associated Structural Features |

| π → π | 250-350 | Phenyl rings, Pyridine ring, Amide group |

| n → π | > 300 | C=O and C=N groups |

This table outlines the anticipated electronic transitions for this compound and the corresponding regions of the UV-Vis spectrum where they are likely to be observed.

X-ray Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular connectivity and electronic structure, X-ray crystallography offers a definitive, three-dimensional picture of a molecule's arrangement in the solid state.

Single Crystal X-ray Diffraction (SCXRD) Principles and Application

For the application of SCXRD to this compound, the first and often most challenging step is the growth of a high-quality single crystal suitable for analysis. springernature.com Once a suitable crystal is obtained, it is mounted on a diffractometer and subjected to an X-ray beam. The resulting diffraction data is collected and processed to solve the crystal structure, providing an unambiguous determination of the molecular structure of this compound in the solid state. mdpi.com

Integration of Multi-Spectroscopic Data for Comprehensive Structural Assignment

The most robust and reliable structural elucidation of this compound is achieved through the integration of data from multiple analytical techniques. nih.govuoa.gr Each method provides a unique piece of the structural puzzle, and their combination allows for a comprehensive and unambiguous assignment.

High-resolution mass spectrometry provides the exact molecular formula, establishing the elemental composition of the molecule. Tandem mass spectrometry then offers crucial information about the connectivity of the atoms by revealing how the molecule fragments under specific conditions. UV-Vis spectroscopy sheds light on the electronic structure, confirming the presence of conjugated systems and other chromophores. Finally, single crystal X-ray diffraction provides the definitive three-dimensional structure in the solid state, including precise bond lengths, bond angles, and details of intermolecular packing.

By correlating the information from these diverse sources, a complete and confident structural assignment of this compound can be made. For instance, the fragmentation pattern observed in the MS/MS spectrum can be rationalized based on the bond connectivity revealed by SCXRD. Similarly, the electronic transitions observed in the UV-Vis spectrum can be directly related to the conjugated π-system identified in the crystal structure. This integrated approach minimizes the possibility of misinterpretation and provides a solid foundation for understanding the chemical and physical properties of the compound. ethernet.edu.et

Reactivity and Functional Transformations of 2 Anilino N Phenylnicotinamide

Investigation of Chemical Reactivity Profiles

The structure of 2-anilino-N-phenylnicotinamide contains three nitrogen atoms, each with distinct basicity due to its unique chemical environment. The most basic nitrogen is that of the pyridine (B92270) ring. The lone pair of electrons on this nitrogen is localized and available for protonation. In contrast, the nitrogen of the anilino group is significantly less basic. Its lone pair is delocalized through resonance into the attached phenyl ring, reducing its availability to accept a proton. qorganica.com The amide nitrogen is generally considered non-basic, as its lone pair is substantially delocalized into the adjacent carbonyl group, participating in amide resonance.

Consequently, under acidic conditions, protonation is expected to occur selectively at the pyridine nitrogen, forming a pyridinium (B92312) salt. This protonation has a profound effect on the molecule's reactivity, particularly making the pyridine ring more electron-deficient and thus more resistant to electrophilic attack. wikipedia.org

Table 1: Predicted Acid-Base Characteristics of Nitrogen Centers

| Nitrogen Atom | Predicted Basicity | Rationale |

|---|---|---|

| Pyridine Nitrogen | Most Basic | Localized sp² lone pair, available for protonation. |

| Anilino Nitrogen | Weakly Basic | Lone pair delocalized into the phenyl ring via resonance. qorganica.com |

The central amide bond in this compound is a key site for potential hydrolytic cleavage. Like most amides, this bond is relatively stable but can be broken under forcing acidic or basic conditions, typically with heating. youtube.comyoutube.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the amide is expected to hydrolyze. The reaction would yield 2-anilinonicotinic acid and aniline (B41778) (which would be protonated to the anilinium ion under the acidic conditions). youtube.com

Base-Catalyzed Hydrolysis : Under strong basic conditions (e.g., refluxing aqueous NaOH), the amide bond can also be cleaved. This saponification reaction would produce the corresponding carboxylate salt (sodium 2-anilinonicotinate) and free aniline. youtube.com

Tertiary amides are often more resistant to hydrolysis than primary or secondary amides due to steric hindrance and electronic effects. arkat-usa.org However, specialized methods, such as using NaOH in non-aqueous methanol/dichloromethane, have been developed for the mild hydrolysis of sterically hindered or lipophilic amides. umich.edu

Derivatization through Functional Group Modifications

The multiple functional groups in this compound offer several avenues for chemical derivatization to modify its properties.

The pyridine nitrogen and the amide carbonyl group are potential sites for transformation. The lone pair on the pyridine nitrogen can react with oxidizing agents, such as peroxy acids, to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. wikipedia.orgwikipedia.org

The amide carbonyl group is relatively unreactive towards nucleophiles but can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Such a reaction would transform the amide into a secondary amine, yielding N-((2-anilinopyridin-3-yl)methyl)-aniline.

The aromatic rings in the molecule are key sites for electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and sulfonation. The outcome of these reactions is directed by the existing substituents on each ring.

Pyridine Ring : This ring is inherently electron-deficient and generally deactivated towards EAS compared to benzene. wikipedia.org However, the attached anilino group at the C2 position is a strong activating, ortho-, para-directing group. Therefore, electrophilic attack would be directed primarily to the C5 position.

Anilino Phenyl Ring : This ring is strongly activated by the secondary amine group (-NH-), which directs incoming electrophiles to the ortho and para positions. Direct reactions like nitration or Friedel-Crafts alkylation can be complicated by the Lewis basicity of the anilino nitrogen, which can react with the acid catalysts. youtube.com

N-Phenyl Amide Ring : This ring is deactivated by the electron-withdrawing nature of the amide carbonyl group (-C=O), which acts as a meta-director. Electrophilic substitution on this ring would be the most difficult to achieve and would occur at the meta positions.

Table 2: Directing Effects for Electrophilic Aromatic Substitution

| Aromatic Ring | Key Substituent | Activating/Deactivating | Directing Effect | Predicted Site(s) of Substitution |

|---|---|---|---|---|

| Pyridine | 2-Anilino group (-NH-Ph) | Activating | Ortho, Para | C5 |

| Anilino Phenyl | Amino group (-NH-) | Activating | Ortho, Para | Ortho and Para positions |

Mechanistic Insights into Transformation Pathways

The mechanisms for the transformations of this compound are based on well-established principles of organic chemistry.

The mechanism for acid-catalyzed hydrolysis begins with the protonation of the amide carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A subsequent proton transfer and elimination of the amine (aniline) leads to the formation of 2-anilinonicotinic acid. youtube.com

In base-catalyzed hydrolysis , the reaction is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the electron-deficient carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the aniline moiety as a leaving group (as its amide anion), which is subsequently protonated by the solvent to yield aniline and the carboxylate salt of 2-anilinonicotinic acid. youtube.com

The mechanism for electrophilic aromatic substitution on the activated anilino phenyl ring proceeds via the formation of a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. The nitrogen atom of the anilino group can participate in this resonance stabilization by donating its lone pair of electrons, which explains the strong activating and ortho-, para-directing nature of this group. wikipedia.org The subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the substituted product.

Elucidation of Reaction Intermediates

The functional transformations of this compound are expected to proceed through various reactive intermediates, contingent on the specific reaction conditions and reagents employed. The primary sites for chemical modification are the nitrogen atoms of the pyridine ring and the exocyclic amino groups, as well as the carbonyl carbon of the amide.

One of the key reactive sites is the pyridine nitrogen, which can be activated to form a pyridinium salt. This activation enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. For instance, in reactions with alkylating agents, a quaternary N-alkylpyridinium intermediate is formed. This intermediate can then influence the subsequent reactivity of the entire molecule.

Another important class of intermediates arises from transformations involving the anilino and amide groups. For example, in electrophilic aromatic substitution reactions on the pendant phenyl rings, arenium ion (or sigma complex) intermediates are expected. The stability of these intermediates will be influenced by the electronic nature of the substituents on the phenyl rings.

In reactions involving the amide linkage, such as hydrolysis or other nucleophilic acyl substitutions, a tetrahedral intermediate is fundamental. The formation and breakdown of this intermediate are often the rate-determining steps of the reaction. The stability of the tetrahedral intermediate is influenced by the nature of the attacking nucleophile and the leaving group.

Hypothetical Reaction Intermediates in Transformations of this compound

| Reaction Type | Reagent | Key Intermediate | Structural Features |

| N-Alkylation | Alkyl Halide | N-Alkylpyridinium Salt | Quaternary nitrogen in the pyridine ring |

| Electrophilic Substitution | Nitrating Agent | Arenium Ion (Sigma Complex) | Positively charged, sp3-hybridized carbon in a phenyl ring |

| Amide Hydrolysis | Acid/Base | Tetrahedral Intermediate | sp3-hybridized carbonyl carbon with bonded nucleophile and leaving group |

| Oxidation | Peroxy Acid | N-Oxide | Oxygen atom coordinated to the pyridine nitrogen |

This table presents hypothetical intermediates based on the known reactivity of the functional groups present in this compound.

Kinetic Studies of Derivatization Reactions

The rate of derivatization reactions of this compound would be expected to follow specific rate laws, which can be determined by systematically varying the concentrations of the reactants and monitoring the reaction progress over time. For instance, the acylation of the anilino or amide nitrogen would likely follow second-order kinetics, being first-order with respect to both the substrate and the acylating agent.

The reaction rate is also highly dependent on the solvent, temperature, and the presence of catalysts. For example, amide formation is often catalyzed by acids or coupling agents, which proceed by activating the carboxylic acid component. acs.org The rate constants for these reactions can be determined using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy to monitor the change in concentration of reactants or products.

Illustrative Kinetic Data for a Hypothetical Derivatization Reaction

The following table provides a hypothetical set of kinetic data for the N-acetylation of a 2-anilino-pyridine derivative, illustrating how reaction rates might be influenced by reactant concentrations.

| Initial [Substrate] (M) | Initial [Acetylating Agent] (M) | Initial Rate (M/s) |

| 0.01 | 0.01 | 1.5 x 10⁻⁵ |

| 0.02 | 0.01 | 3.0 x 10⁻⁵ |

| 0.01 | 0.02 | 3.1 x 10⁻⁵ |

This data is illustrative and based on typical second-order reaction kinetics for N-acetylation reactions.

The activation energy for a particular derivatization reaction could be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. This would provide a quantitative measure of the energy barrier that must be overcome for the reaction to occur. For amide hydrolysis, activation energies have been determined for various mechanisms. researchgate.net

Coordination Chemistry and Supramolecular Assembly of 2 Anilino N Phenylnicotinamide

Ligand Design Principles for Metal Complexation

The design of ligands for metal complexation is a foundational aspect of coordination chemistry, aiming to create molecules with specific binding sites that can selectively coordinate to metal ions. The 2-anilino-N-phenylnicotinamide scaffold is an exemplary case, offering multiple potential donor atoms for chelation.

The this compound molecule possesses several potential coordination sites, making it a versatile ligand for metal complexation. The primary coordination is expected to occur through a bidentate chelation mode involving the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the 2-anilino substituent. This forms a stable five-membered chelate ring, a common and favored motif in coordination chemistry. This N,N-chelation mode is prevalent in ligands incorporating 2-aminopyridine (B139424) moieties.

Beyond this primary mode, the amide oxygen atom presents an additional potential coordination site. While less common for the nicotinamide (B372718) structure itself, carboxamide derivatives can coordinate through the amide oxygen and a pyridine nitrogen. ias.ac.in Therefore, depending on the metal ion's size, charge density, and electronic configuration, this compound could potentially act as a tridentate N,N,O-ligand. In some instances, particularly in the formation of polynuclear complexes or metal-organic frameworks, the amide group could also bridge two metal centers.

The coordination behavior is also influenced by the reaction conditions. For example, in complexes with nicotinamide and its isomers, coordination is consistently observed through the pyridine ring's nitrogen atom. researchgate.netresearchgate.netnih.govresearchgate.net The specific coordination adopted by the this compound scaffold will ultimately be dictated by the interplay between the electronic and steric properties of the ligand and the coordination preferences of the metal center.

For metal ions that can adopt multiple coordination geometries, such as Ni(II) which can be tetrahedral, square planar, or octahedral, the steric demands of the this compound ligand can favor one geometry over others. heraldopenaccess.us For instance, the presence of bulky ligands can prevent the formation of higher-coordinate species, favoring four-coordinate tetrahedral or square planar geometries.

Furthermore, the non-planar arrangement of the aniline (B41778) and phenylamide groups relative to the pyridine ring can lead to the formation of chiral complexes. The restricted rotation around the C-N bonds can result in atropisomerism, where the resulting metal complex is chiral. This can lead to the formation of diastereomeric complexes if the metal center itself becomes a stereocenter upon coordination. The resulting geometries are often distorted from ideal polyhedra (e.g., distorted octahedral or tetrahedral) to accommodate the steric strain imposed by the bulky organic scaffold. mdpi.comnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.com The choice of metal precursor, solvent, and reaction conditions can influence the stoichiometry and structure of the final product.

The versatile coordination sites of the this compound scaffold allow for complexation with a wide range of transition metals.

Palladium and Nickel: Nickel(II), with its flexible coordination geometry, can form both square planar and octahedral complexes. heraldopenaccess.uswikipedia.org The this compound ligand, acting as a bidentate N,N-donor, can form stable complexes such as [Ni(L)2]X2 or [Ni(L)Cl2], where L represents the ligand. The bulky nature of the ligand might favor four-coordinate geometries. nih.gov Palladium(II), which strongly prefers square planar geometry, would be expected to form similar complexes.

Zinc: Zinc(II) complexes with nicotinamide and related ligands have been extensively studied. nih.govresearchgate.net Given its d¹⁰ electronic configuration, Zn(II) exhibits flexible coordination geometry, commonly forming tetrahedral or octahedral complexes. ias.ac.innih.gov With this compound, zinc is expected to form complexes like [Zn(L)2]X2 or [Zn(L)Cl2], where the geometry will depend on the nature of the counter-ion X. mdpi.com

Copper: Copper(II) complexes with nitrogen-donor ligands are known for their interesting structural and catalytic properties. mdpi.com The reaction of this compound with copper(II) salts is expected to yield complexes where the copper center is in a distorted square planar or octahedral environment, a common feature for Cu(II) due to the Jahn-Teller effect. hacettepe.edu.tr

Ruthenium: Ruthenium complexes, particularly those with Ru(II) and Ru(III), have garnered significant interest for their potential applications, including as anticancer agents. wikipedia.orgmdpi.comresearchgate.net The this compound ligand is well-suited to coordinate with ruthenium, potentially forming octahedral complexes of the type [Ru(L)2Cl2] or half-sandwich "piano-stool" complexes if an arene ligand is also present. nih.gov The stability of Ru(II) and Ru(III) oxidation states allows for a rich redox chemistry. nih.gov

Spectroscopic techniques are indispensable for characterizing the formation and structure of metal complexes.

NMR Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy provides direct evidence of ligand coordination. Upon complexation, the signals corresponding to the protons and carbons of the pyridine and anilino moieties are expected to shift, typically downfield, due to the deshielding effect of the metal ion. nih.govresearchgate.net

IR Spectroscopy: Infrared spectroscopy is a powerful tool to identify the coordination sites of the ligand. A key diagnostic feature is the stretching frequency of the amide carbonyl group (ν(C=O)). If the amide oxygen is involved in coordination, this band will typically shift to a lower wavenumber. ias.ac.in Additionally, changes in the vibration modes of the pyridine ring provide strong evidence for the coordination of the pyridine nitrogen.

UV-Vis Spectroscopy: The coordination of this compound to a transition metal ion gives rise to new electronic transitions that are observable in the UV-Visible spectrum. These can include d-d transitions, which are typically weak and appear in the visible region, and more intense metal-to-ligand charge transfer (MLCT) bands. amecj.comspectroscopyonline.com

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the formation of the metal complex and determine its mass-to-charge ratio (m/z). nih.gov This allows for the unambiguous determination of the complex's stoichiometry and the identification of the parent ion corresponding to the metal-ligand adduct. thermofisher.comresearchgate.net

Table 1: Expected Spectroscopic Shifts Upon Coordination of this compound

| Spectroscopic Technique | Observable Change | Implication |

|---|---|---|

| ¹H NMR | Downfield shift of pyridine and aniline proton signals | Coordination of pyridine and anilino nitrogen atoms to a diamagnetic metal center. |

| IR | Shift in pyridine ring vibrations (e.g., C=N, C=C stretching) | Coordination of the pyridine nitrogen atom. |

| IR | Shift of the amide C=O stretching frequency to lower wavenumbers | Coordination of the amide oxygen atom. |

| UV-Vis | Appearance of new absorption bands in the visible region | d-d electronic transitions and/or Metal-to-Ligand Charge Transfer (MLCT) bands. |

| ESI-MS | Detection of a parent ion peak corresponding to [M(L)n + X]⁺ | Confirmation of the formation and stoichiometry of the metal complex. |

This is an interactive table. Click on the headers to sort.

For complexes of this compound, crystallographic analysis would confirm the coordination modes of the ligand and reveal the exact geometry around the metal ion (e.g., tetrahedral, square planar, or octahedral). ias.ac.innih.govnih.gov It would also detail the conformational arrangement of the flexible phenyl and anilino groups.

Furthermore, the presence of hydrogen bond donors (N-H) and acceptors (N, O) in the ligand, along with the aromatic rings, creates opportunities for the formation of extended supramolecular structures through hydrogen bonding and π–π stacking interactions. mdpi.com These non-covalent interactions can guide the assembly of individual complex molecules into one-, two-, or three-dimensional networks, potentially leading to the formation of metal-organic frameworks (MOFs). mdpi.com Crystallographic analysis is essential to understand these intricate packing arrangements and the nature of the intermolecular forces that govern the supramolecular assembly. mdpi.com

Table 2: Common Coordination Geometries Determined by X-ray Crystallography

| Metal Ion | Typical Coordination Number | Common Geometries |

|---|---|---|

| Pd(II) | 4 | Square Planar |

| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral |

| Cu(II) | 4, 5, 6 | Distorted Square Planar, Square Pyramidal, Distorted Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Ru(II/III) | 6 | Octahedral |

This is an interactive table. Click on the headers to sort.

Supramolecular Self-Assembly Processes

Directed Assembly of Discrete Metallacycles and Cages

The directed assembly of metallacycles and cages involves the coordination of organic ligands with metal ions to form discrete, closed structures. The geometry and functionality of the resulting assembly are dictated by the coordination preferences of the metal and the structural information encoded within the ligand.

Currently, there is a lack of specific published research demonstrating the use of this compound as a ligand in the directed assembly of discrete metallacycles or cages. While numerous studies have successfully employed other nicotinamide derivatives and anilino-pyridyl ligands in the construction of such supramolecular structures, the specific combination of the anilino and N-phenylnicotinamide moieties in the target compound has not been documented in this context.

Role of Non-Covalent Interactions in Supramolecular Architecture

Non-covalent interactions are the driving forces behind supramolecular self-assembly. These interactions, which include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions, are significantly weaker than covalent bonds but collectively play a crucial role in determining the structure and stability of the resulting supramolecular architecture.

In the case of the related compound, N-phenylnicotinamide, crystallographic studies have shown the presence of intermolecular N—H···O hydrogen bonds, which connect the molecules into one-dimensional chains. It is highly probable that this compound would also exhibit similar hydrogen bonding patterns, with the anilino group providing an additional N-H donor for more complex hydrogen bonding networks. The phenyl and pyridine rings in the molecule would also be expected to participate in π-π stacking interactions, further stabilizing the supramolecular assembly. However, without specific crystallographic or solution-state data for this compound, a detailed analysis of its non-covalent interactions in a self-assembled state remains speculative.

Diastereoselective Formation of Self-Assembled Structures

Diastereoselectivity in supramolecular self-assembly refers to the preferential formation of one diastereomer over another. This can be achieved by introducing chiral elements into the ligands or by using chiral auxiliaries that influence the assembly process.

There are no available scientific reports on the diastereoselective formation of self-assembled structures involving this compound. The molecule itself is achiral, and therefore, any diastereoselectivity would need to be induced by external chiral sources or through the introduction of chiral centers into the ligand backbone. Research in the broader field has demonstrated that subtle changes in ligand design can have a significant impact on the stereochemical outcome of self-assembly processes, leading to the selective formation of specific isomers of complex structures like metallacages.

Computational and Theoretical Investigations of 2 Anilino N Phenylnicotinamide

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

The investigation of the structure-activity relationship (SAR) is fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches provide powerful tools to elucidate these relationships, offering insights that can guide the design of more potent and selective molecules.

Ligand-Target Docking Studies (excluding specific IC50 values)

Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, typically a protein or enzyme. nih.govijper.orgjscimedcentral.com This method is instrumental in understanding the intermolecular interactions that stabilize the ligand-receptor complex.

In a hypothetical docking study of 2-anilino-N-phenylnicotinamide, researchers would first identify a relevant biological target. The three-dimensional structure of this target, often obtained from X-ray crystallography or NMR spectroscopy, would be used to define a binding site. The flexible conformation of this compound would then be computationally "docked" into this site.

The primary goal of such a study would be to identify key molecular interactions. A summary of potential interactions that would be analyzed is presented in Table 1.

Table 1: Potential Molecular Interactions in Ligand-Target Docking of this compound

| Interaction Type | Potential Involved Moieties of this compound | Potential Target Residues |

| Hydrogen Bonding | Nicotinamide (B372718) nitrogen, Amide N-H and C=O groups | Polar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine) |

| Pi-Pi Stacking | Phenyl and anilino rings | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Hydrophobic Interactions | Phenyl and anilino rings | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine) |

By analyzing the poses and scoring functions from the docking simulation, researchers could hypothesize which parts of the this compound molecule are crucial for binding. This information is vital for understanding its mechanism of action at a molecular level.

Prediction of Binding Affinities and Molecular Recognition Events

Building upon docking studies, computational methods can also be employed to predict the binding affinity of a ligand to its target. Binding affinity is a measure of the strength of the interaction between the ligand and the target. While specific values require dedicated and complex calculations, the principles of how this would be approached for this compound can be described.

Molecular recognition is the specific interaction between two or more molecules through noncovalent bonds. For this compound, this would involve the precise fit and chemical complementarity with its biological target. Computational methods can simulate and analyze these recognition events.

Techniques such as Molecular Dynamics (MD) simulations and free energy calculations (e.g., MM/PBSA, MM/GBSA) would be the next step after initial docking. An MD simulation would track the movement of the atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the dynamics of the molecular recognition.

Table 2: Components of Binding Free Energy Calculations

| Energy Component | Description |

| Van der Waals Interactions | Attractive or repulsive forces between molecules |

| Electrostatic Interactions | Forces between charged or polar groups |

| Solvation Energy | The energy change associated with the desolvation of the ligand and the binding site upon complex formation |

| Entropic Contributions | Changes in the conformational freedom of the ligand and protein upon binding |

Through these computational investigations, a detailed understanding of the binding thermodynamics and kinetics of this compound with a potential biological target could be achieved. This would be crucial for any future efforts in drug design and optimization based on this chemical scaffold.

Exploration of Biological Interactions and Mechanistic Pathways of 2 Anilino N Phenylnicotinamide

In Vitro Cellular Activity Studies and Methodologies

In vitro studies on compounds structurally related to 2-anilino-N-phenylnicotinamide have utilized a variety of established methodologies to assess their effects on cancer cells. These assays are crucial for determining the potential of a compound to modulate cell growth and survival.

Assays for Cell Proliferation Modulation (e.g., against cancer cell lines)

The antiproliferative activity of N-phenyl nicotinamide (B372718) derivatives has been evaluated against various cancer cell lines. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

A study on a series of N-phenyl nicotinamides identified them as a new class of potent inducers of apoptosis nih.gov. Through a high-throughput screening assay, a lead compound, 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide, demonstrated significant growth inhibition in T47D breast cancer cells with a GI50 value of 0.21 μM nih.gov. Notably, this compound was found to be equally potent in the paclitaxel-resistant, p-glycoprotein overexpressing MES-SA/DX5 cells, suggesting its potential to overcome certain mechanisms of drug resistance nih.gov.

Another study focused on N-biphenyl nicotinoyl anilides, which share the nicotinamide core. A nitrile analogue, N-(3-cyano-4'-fluoro-[1,1'-biphenyl]-4-yl)nicotinamide, displayed potent antiproliferative activity in the nanomolar range against MCF-7 and MDA-MB-231 breast cancer cell lines nih.gov.

The following table summarizes the antiproliferative activities of representative N-phenyl nicotinamide derivatives against various cancer cell lines.

| Compound | Cell Line | GI50 (μM) |

| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D | 0.21 |

| N-(3-cyano-4'-fluoro-[1,1'-biphenyl]-4-yl)nicotinamide | MCF-7 | Nanomolar |

| N-(3-cyano-4'-fluoro-[1,1'-biphenyl]-4-yl)nicotinamide | MDA-MB-231 | Nanomolar |

Investigation of Cellular Apoptosis and Necrosis Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Studies on N-phenyl nicotinamides have shown their ability to trigger this process in cancer cells. A cell- and caspase-based high-throughput screening assay was instrumental in identifying this class of compounds as potent apoptosis inducers nih.gov.

Further investigation revealed that treatment of T47D breast cancer cells with N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide and a more potent analogue, 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide, led to cell cycle arrest in the G2/M phase, followed by the induction of apoptosis nih.gov. This was confirmed by flow cytometry analysis nih.gov. The activation of caspases, which are key executioner proteins in the apoptotic cascade, was a central finding of this research nih.gov. The potency of these compounds in inducing apoptosis was directly correlated with their ability to activate caspases nih.gov.

The following table outlines the observed effects of N-phenyl nicotinamide derivatives on cellular apoptosis pathways.

| Compound | Cell Line | Effect |

| N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D | G2/M phase arrest, Apoptosis induction |

| 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D | G2/M phase arrest, Apoptosis induction |

Enzyme Inhibition Assays (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. Therefore, inhibiting VEGFR-2 is a major target in cancer therapy nih.govnih.gov. While direct inhibition of VEGFR-2 by this compound has not been reported, the broader class of nicotinamide derivatives has been explored for this activity.

Enzyme inhibition assays for VEGFR-2 typically measure the kinase activity of the enzyme, which is its ability to transfer a phosphate group from ATP to a substrate. A common method is the Kinase-Glo® MAX assay, which quantifies the amount of ATP remaining after the kinase reaction bpsbioscience.combpsbioscience.com. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and potent inhibitors will therefore result in a stronger luminescent signal.

Studies on various heterocyclic compounds have demonstrated significant VEGFR-2 inhibitory activity nih.govnih.gov. For instance, a series of piperazinylquinoxaline-based derivatives were evaluated for their VEGFR-2 inhibition, with the most potent compound showing an IC50 of 0.192 µM, comparable to the standard drug sorafenib (IC50 = 0.082 µM) nih.gov. While these are not N-phenyl nicotinamides, they highlight the potential for nitrogen-containing heterocyclic compounds to target this important enzyme.

Molecular Target Identification and Binding Mechanisms

Identifying the specific molecular targets of a compound and understanding how it binds to these targets are crucial steps in drug development. For the N-phenyl nicotinamide class of compounds, initial studies have begun to elucidate these mechanisms.

Elucidation of Specific Protein or Receptor Interactions

Research has pointed towards microtubules as a potential molecular target for N-phenyl nicotinamides nih.gov. Upon further characterization, these compounds were found to be inhibitors of microtubule polymerization in vitro nih.gov. Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Their disruption leads to cell cycle arrest and subsequent apoptosis. This finding provides a direct link between the observed antiproliferative and pro-apoptotic effects of these compounds and a specific cellular protein.

In contrast, the N-biphenyl nicotinoyl anilide, N-(3-cyano-4'-fluoro-[1,1'-biphenyl]-4-yl)nicotinamide, which also induces G2/M phase arrest, did not inhibit tubulin polymerization in vitro, suggesting it may act through a different, as yet unidentified, molecular target nih.gov.

Mechanistic Basis of Modulatory Effects on Cellular Processes

The mechanistic basis for the observed cellular effects of N-phenyl nicotinamides appears to be multifactorial and dependent on the specific chemical structure. For the compounds that inhibit microtubule polymerization, the mechanism is analogous to that of well-known anticancer drugs like paclitaxel and the vinca alkaloids. By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division. This leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway nih.gov.

The activation of caspases is a key downstream event in this process. The cell- and caspase-based assay used to identify these compounds directly confirmed the involvement of this protease family in the apoptotic response nih.gov.

For compounds like N-(3-cyano-4'-fluoro-[1,1'-biphenyl]-4-yl)nicotinamide, which induce cell cycle arrest without inhibiting tubulin polymerization, the precise mechanism remains to be fully elucidated nih.gov. It is possible that they interact with other proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) or checkpoint proteins. Further research, including affinity chromatography and proteomic approaches, would be necessary to identify the specific molecular targets of these compounds and to fully understand their mechanism of action.

Structure-Activity Relationships for Biological Responses

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structures. The exploration of structure-activity relationships (SAR) provides critical insights into how specific structural modifications influence the compound's interaction with biological targets, thereby modulating its efficacy.

Correlating Structural Features with Observed Biological Phenomena

Research into derivatives of the core 2-anilino-nicotinic acid/nicotinamide structure has revealed distinct patterns correlating chemical features with biological outcomes, particularly in anti-inflammatory and antifungal applications.

For anti-inflammatory activity, which is often mediated by the inhibition of cyclooxygenase (COX) enzymes, substitutions on the anilino ring are critical. nih.gov In a study on 2-anilino nicotinic acid derivatives, it was found that the presence of a lipophilic chloro substituent at the meta position of the anilino ring significantly enhanced anti-inflammatory activity, with one such compound achieving a 95.37% reduction in inflammation in an experimental model. nih.gov In silico docking studies further supported these findings, indicating that derivatives with meta-chlorine substitutions could act as effective inhibitors of both COX-1 and COX-2. nih.gov

In the context of kinase inhibition, a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, which are structurally related to 2-anilino-nicotinamide, were evaluated as inhibitors of the Wee1 checkpoint kinase. nih.gov The study found that adding solubilizing substituents to the 2-anilino ring could increase Wee1 inhibitory activity. nih.gov Conversely, introducing alkyl groups at the 5-position of the pyridopyrimidine core generally decreased potency while increasing selectivity for Wee1 over other kinases like c-Src. nih.gov

The antifungal properties of 2-aminonicotinamide derivatives also show clear SAR trends. A series of novel 2-aminonicotinamide derivatives were synthesized and tested against various fungal strains. nih.gov The results demonstrated that the nature and position of substituents on a phenylamino group within the N-substituent played a crucial role. Specifically, compounds featuring a 2-fluorophenylamino or 3-fluorophenylamino methyl group attached to a thiophene ring exhibited excellent activity against Candida albicans, with MIC80 values of 0.0313 μg/mL. nih.gov This highlights the importance of specific halogen substitutions and their positioning on the aromatic ring for potent antifungal effects.

Table 1: Structure-Activity Relationships of 2-Anilino-Nicotinamide Derivatives

| Compound Series | Structural Modification | Biological Activity | Observed Effect |

|---|---|---|---|

| 2-Anilino Nicotinic Acids | Meta-chloro substitution on anilino ring | Anti-inflammatory (COX inhibition) | Enhanced inhibitory activity nih.gov |

| 2-Anilino-pyridopyrimidinones | Substituents on 2-anilino ring | Kinase (Wee1) Inhibition | Increased Wee1 activity nih.gov |

| 2-Anilino-pyridopyrimidinones | 5-Alkyl substitution on core | Kinase (Wee1) Inhibition | Increased selectivity, decreased potency nih.gov |

| 2-Aminonicotinamides | Fluoro-substitutions on N-side chain phenylamino group | Antifungal | Potent activity against C. albicans nih.gov |

Role of Nicotinamide and Anilino Moieties in Biological Efficacy

The nicotinamide moiety is a derivative of nicotinic acid (niacin or vitamin B3) and is a fundamental building block for the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). researchgate.netmdpi.com NAD+ is a crucial cofactor in cellular redox reactions and energy metabolism. researchgate.netnih.govnih.gov Beyond its metabolic role, NAD+ is a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide array of cellular processes, including DNA repair, gene expression, and immunological functions. nih.govnih.govresearchgate.net The nicotinamide structure, therefore, serves as more than just a scaffold; it can directly influence cellular signaling and energy homeostasis, which are often dysregulated in disease states. nih.gov Its ability to participate in and influence these fundamental pathways likely contributes to the broad spectrum of biological activities observed in its derivatives.

The anilino moiety (a phenylamino group) attached at the 2-position of the pyridine (B92270) ring is also critical for biological activity. This component is a common feature in many pharmacologically active molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) of the fenamate class, such as niflumic acid. nih.gov The anilino group and its phenyl ring provide a site for extensive interactions with biological targets, often fitting into hydrophobic pockets of enzymes. Furthermore, the phenyl ring is an ideal position for chemical modification. As demonstrated in various studies, attaching different substituent groups to this ring can fine-tune the molecule's electronic properties, lipophilicity, and steric profile. nih.govnih.govnih.gov These modifications directly impact binding affinity and selectivity for specific enzymes or receptors, thereby altering the compound's potency and biological effect. nih.gov

Investigation of Immunomodulatory Actions

The chemical structure of this compound suggests potential for immunomodulatory activity, primarily through anti-inflammatory mechanisms. The term immunomodulation refers to the alteration of the immune response, which can involve suppressing or stimulating immune system components.

The link between 2-anilino nicotinic acid derivatives and anti-inflammatory effects is well-established through the inhibition of COX enzymes. nih.gov These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov By inhibiting COX-1 and COX-2, these compounds can reduce prostaglandin production, thereby exerting a potent anti-inflammatory effect. This mechanism is a cornerstone of NSAID action.

Furthermore, the nicotinamide component of the molecule is known to have direct effects on immune cell function. Nicotinamide can influence inflammatory pathways by modulating NAD+ levels, which are critical for the function of immune cells like macrophages. nih.gov For instance, nicotinamide has been shown to reduce the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in a manner dependent on the NAD+-dependent enzyme SIRT6. nih.gov The manipulation of NAD+ availability through its precursors can have significant immune-modulatory properties. nih.gov Chronic immune activation and the production of inflammatory cytokines can lead to a decline in NAD+ levels; enhancing these levels may therefore represent a therapeutic strategy for inflammatory conditions. nih.gov

Studies on other heterocyclic compounds with structural similarities have shown that they can inhibit the expression of multiple pro-inflammatory cytokines, including TNF-α, interleukin-1β (IL-1β), and IL-6. nih.gov This inhibition is often linked to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. nih.govmdpi.com Given that the this compound scaffold combines features known to interact with inflammatory targets (anilino moiety) with a core structure involved in fundamental immune cell metabolism (nicotinamide), it is plausible that its immunomodulatory actions are exerted through a multi-faceted approach involving both enzyme inhibition and modulation of inflammatory signaling pathways.

Potential Non Clinical Applications of 2 Anilino N Phenylnicotinamide

Applications in Materials Science and Functional Materials

There is no available research on the integration or application of 2-anilino-N-phenylnicotinamide in the field of materials science.

Catalytic Roles in Organic Transformations

No documented catalytic activity or application of this compound in organic transformations has been reported.

Chemical Sensing and Detection Platforms

There are no published studies on the application of this compound in the development of chemical sensors or detection platforms. Its potential for use in such systems has not been explored in the available literature.

Development of Sensors for Specific Analytes

Optical or Electrochemical Sensing Mechanisms

Consistent with the lack of information on sensor development, there are no available studies detailing the use of this compound in either optical or electrochemical sensing mechanisms. General principles of optical and electrochemical sensors exist for a wide range of compounds; however, the application of these principles to this compound has not been documented in the accessible literature. mdpi.comnih.govnih.govpreprints.orgmdpi.com

Agrochemical and Crop Protection Research

Investigation of Antifungal Activity against Plant Pathogens

There is no published research investigating the antifungal activity of this compound against any plant pathogens. While there is extensive research on various chemical compounds for antifungal properties, this specific molecule does not appear to have been a subject of such studies. nih.govmdpi.commdpi.comresearchgate.netnih.gov

Herbicide or Insecticide Research

Similarly, a review of the agrochemical literature did not yield any studies on the potential herbicidal or insecticidal properties of this compound. Research into new herbicides and insecticides is ongoing with many different chemical classes, but this compound has not been reported as a candidate in these investigations. mdpi.comnih.gov

Future Research Directions and Unaddressed Challenges for 2 Anilino N Phenylnicotinamide

Innovations in Green Synthetic Chemistry for Analog Production

The development of environmentally benign synthetic routes is a cornerstone of modern pharmaceutical research. Future investigations into 2-anilino-N-phenylnicotinamide should prioritize the adoption of green chemistry principles to produce a diverse library of analogs. Traditional synthetic methods often rely on harsh reagents and organic solvents, contributing to environmental pollution. In contrast, green approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources.

Several innovative techniques can be applied to the synthesis of this compound analogs:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comfrontiersin.org The application of microwave-assisted synthesis to nicotinamide (B372718) derivatives has demonstrated considerable improvements in efficiency. tandfonline.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. mdpi.comnih.govnih.govmdpi.com This method has been successfully employed for the eco-friendly synthesis of various heterocyclic compounds and can be adapted for the production of this compound analogs. nih.gov

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. researchgate.net Biocatalytic methods, such as those employing lipases, can be developed for the synthesis of nicotinamide derivatives under mild reaction conditions. researchgate.net Furthermore, nicotinamide-dependent enzymes are instrumental in the asymmetric synthesis of active pharmaceutical intermediates. nih.gov

Solvent-Free and Catalyst-Free Reactions: A particularly green approach involves conducting reactions without the use of solvents or catalysts, which significantly reduces chemical waste. rsc.orgrsc.org The synthesis of 2-(arylamino)nicotinic acids has been achieved under solvent- and catalyst-free conditions, providing a promising route for the greener production of this compound precursors. rsc.orgrsc.org

| Green Synthesis Technique | Potential Advantages for this compound Analog Production |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. tandfonline.comfrontiersin.orgrsc.org |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, eco-friendly. mdpi.comnih.govnih.govmdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable catalysts. researchgate.nettandfonline.comnih.govresearchgate.net |

| Solvent-Free/Catalyst-Free Synthesis | Minimized waste, operational simplicity, improved safety. rsc.orgrsc.org |